

Spectroscopic Profile of 3-(3-Fluorophenoxy)azetidine: A Technical Guide

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Compound of Interest

Compound Name: 3-(3-Fluorophenoxy)azetidine

Cat. No.: B010085

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Introduction

3-(3-Fluorophenoxy)azetidine is a heterocyclic compound of significant interest to researchers in drug discovery and development. Its unique structural motif, combining a strained azetidine ring with a fluorinated aromatic moiety, presents a compelling scaffold for the design of novel therapeutic agents. The azetidine core can impart conformational rigidity and improve physicochemical properties, while the fluorophenoxy group can modulate target binding and metabolic stability.^[1] Accurate structural elucidation and characterization are paramount for any downstream application. This guide provides a comprehensive overview of the predicted spectroscopic data for **3-(3-Fluorophenoxy)azetidine**, offering a foundational dataset for its identification and analysis.

Due to the limited availability of experimentally derived public data, this document leverages high-fidelity computational prediction tools to generate ^1H NMR, ^{13}C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. These predictions are coupled with detailed, field-proven experimental protocols to provide a holistic and practical resource for scientists.

Molecular Structure and Properties

A thorough understanding of the molecule's basic properties is the first step in its analysis.

- Molecular Formula: $\text{C}_9\text{H}_{10}\text{FNO}$ ^[2]
- Molecular Weight: 167.18 g/mol ^[2]

- CAS Number: 106860-03-1[2]
- Predicted XlogP: 1.4[3]

The structure, with atom numbering for NMR assignment, is presented below.

Caption: Molecular structure of **3-(3-Fluorophenoxy)azetidine** with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a fundamental technique for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum provides insights into the chemical environment, connectivity, and stereochemistry of the protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Atom #	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Assignment
H3	4.95	quintet	5.5	CH-O
H7, H9, H10, H11	7.28 - 6.75	multiplet	-	Ar-H
H2, H4	4.20	triplet	8.0	CH ₂ -N (axial)
H2, H4	3.85	multiplet	-	CH ₂ -N (equatorial)
H-N	2.50	broad singlet	-	N-H

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of **3-(3-Fluorophenoxy)azetidine** shows distinct signals corresponding to the aromatic, azetidine ring, and amine protons.

- Aromatic Region (δ 7.28 - 6.75 ppm): The four protons on the fluorophenoxy ring are expected to appear as a complex multiplet. The electron-withdrawing fluorine atom and the ether linkage influence their chemical shifts, leading to a spread-out pattern.
- Azetidine Methine Proton (δ 4.95 ppm): The proton at the C3 position (H3), being attached to a carbon bearing an electronegative oxygen atom, is significantly deshielded. It is predicted to be a quintet due to coupling with the four adjacent protons on C2 and C4.
- Azetidine Methylene Protons (δ 4.20 and 3.85 ppm): The four protons on C2 and C4 are diastereotopic and are expected to show distinct signals. They are coupled to each other and to the H3 proton, resulting in complex multiplets. The predicted triplet at 4.20 ppm likely represents the two axial protons, while the multiplet at 3.85 ppm corresponds to the two equatorial protons.
- Amine Proton (δ 2.50 ppm): The N-H proton typically appears as a broad singlet and its chemical shift can be highly variable depending on concentration and solvent.

Protocol for ^1H NMR Data Acquisition

This protocol outlines a standard procedure for acquiring a high-quality ^1H NMR spectrum of a small organic molecule.



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Caption: Workflow for ^1H NMR Spectroscopy.

Step-by-Step Methodology:

- Sample Preparation:

- Accurately weigh 5-10 mg of **3-(3-Fluorophenoxy)azetidine**.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean vial.[4]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
- Transfer the solution to a 5 mm NMR tube. The sample height should be approximately 4-5 cm.[5]

- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
 - Shim the magnetic field to optimize its homogeneity and achieve high resolution. This is a critical step for obtaining sharp spectral lines.[5]
 - Set the acquisition parameters. For a standard ^1H NMR spectrum, a 90° pulse width, a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds are typical.[6]
 - Acquire the Free Induction Decay (FID) data. The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.
- Data Processing:
 - Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
 - Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
 - Integrate the area under each peak to determine the relative number of protons.

- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the protons in the molecule.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will typically give rise to a distinct signal.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Atom #	Predicted Chemical Shift (δ , ppm)	Assignment
C9	163.5 (d, $^1\text{JCF} = 245$ Hz)	C-F
C6	158.0	C-O
C8	130.5	Ar-CH
C11	110.0	Ar-CH
C7	106.0 (d, $^2\text{JCF} = 22$ Hz)	Ar-CH
C10	103.0 (d, $^2\text{JCF} = 25$ Hz)	Ar-CH
C3	68.0	CH-O
C2, C4	52.5	CH ₂ -N

Interpretation of the Predicted ¹³C NMR Spectrum

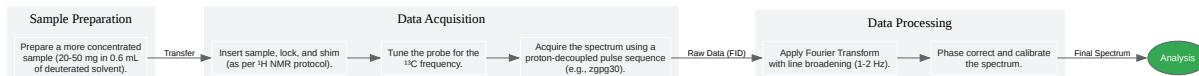
The predicted ¹³C NMR spectrum is consistent with the proposed structure, showing a total of seven distinct carbon signals (C2 and C4 are equivalent by symmetry).

- Aromatic Carbons (δ 103.0 - 163.5 ppm): The six aromatic carbons appear in the downfield region. The carbon directly attached to the fluorine (C9) is predicted to be a doublet with a large one-bond carbon-fluorine coupling constant (^1JCF) of approximately 245 Hz. The carbons ortho and para to the fluorine will also exhibit smaller carbon-fluorine couplings. The carbon attached to the ether oxygen (C6) is also significantly deshielded.

- Azetidine Methine Carbon (δ 68.0 ppm): The C3 carbon, bonded to the electronegative oxygen, is found in the aliphatic region but is shifted downfield.
- Azetidine Methylene Carbons (δ 52.5 ppm): The equivalent C2 and C4 carbons of the azetidine ring are shielded relative to C3 and appear further upfield.

Protocol for ^{13}C NMR Data Acquisition

This protocol describes a standard method for obtaining a proton-decoupled ^{13}C NMR spectrum.



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Caption: Workflow for ^{13}C NMR Spectroscopy.

Step-by-Step Methodology:

- Sample Preparation:
 - Due to the low natural abundance of ^{13}C , a more concentrated sample is required compared to ^1H NMR. Use 20-50 mg of the compound in 0.6 mL of deuterated solvent.[7]
- Instrument Setup and Data Acquisition:
 - Follow the same procedure for sample insertion, locking, and shimming as for ^1H NMR.
 - Tune the NMR probe to the ^{13}C frequency to ensure maximum signal reception.
 - Set the acquisition parameters. A standard ^{13}C experiment uses a 30-45° pulse angle, a spectral width of about 220 ppm, and a relaxation delay of 2-5 seconds.[7] A proton-

decoupling sequence is applied during acquisition to collapse C-H couplings, resulting in a spectrum with single lines for each carbon.[8]

- Acquire the data. A significantly larger number of scans (e.g., several hundred to thousands) is typically required to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Apply an exponential multiplication with a line broadening of 1-2 Hz to the FID before Fourier transformation to improve the signal-to-noise ratio.[7]
 - Phase correct and calibrate the spectrum using the solvent signal or an internal standard.
 - Assign the chemical shifts to the corresponding carbon atoms.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide information about the structure through fragmentation analysis.

Predicted Mass Spectrometry Data

Ion	Predicted m/z
$[M]^{+\bullet}$	167.0746
$[M+H]^+$	168.0825
$[M+Na]^+$	190.0644

Data predicted for high-resolution mass spectrometry.[3][9]

Interpretation of Predicted Mass Spectrum

- Molecular Ion Peak ($[M]^{+\bullet}$): The molecular ion peak is expected at an m/z of 167.0746, corresponding to the exact mass of the molecule.
- Protonated Molecule ($[M+H]^+$): Under soft ionization conditions like Electrospray Ionization (ESI), the most abundant peak is often the protonated molecule at an m/z of 168.0825.

- Sodium Adduct ($[M+Na]^+$): The formation of a sodium adduct is also common in ESI-MS, which would give a peak at an m/z of 190.0644.
- Fragmentation: Upon fragmentation, cleavage of the ether bond or fragmentation of the azetidine ring are plausible pathways. Key fragments could include the fluorophenoxy cation (m/z 111.0) and the azetidin-3-yl cation (m/z 56.0).

Protocol for Mass Spectrometry Data Acquisition (ESI-MS)

This protocol outlines a general procedure for analyzing a small molecule using ESI-MS.



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Caption: Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

Step-by-Step Methodology:

- Sample Preparation:
 - Prepare a dilute solution of the sample (typically 1-10 μ g/mL) in a solvent suitable for ESI, such as methanol, acetonitrile, or a mixture with water.^[10] A small amount of formic acid or ammonium acetate can be added to promote ionization.
- Data Acquisition:
 - Introduce the sample into the mass spectrometer's ESI source using direct infusion via a syringe pump or through a liquid chromatography (LC) system.

- Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal.
- Acquire the mass spectrum over a relevant mass range (e.g., m/z 50-500). Data can be acquired in both positive and negative ion modes to observe different ionic species.

• Data Analysis:

- Examine the resulting spectrum for the molecular ion peak and common adducts ($[M+H]^+$, $[M+Na]^+$, etc.) to confirm the molecular weight of the compound.^[9]
- For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
- Analyze the fragmentation pattern to deduce structural features of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent technique for identifying the functional groups present.

Predicted Infrared (IR) Absorption Bands

Predicted Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3350 (broad)	N-H stretch	Secondary amine
3100-3000	C-H stretch	Aromatic
2960-2850	C-H stretch	Aliphatic (azetidine)
1600, 1490	C=C stretch	Aromatic ring
1250	C-F stretch	Aryl-F
1230	C-O stretch	Aryl ether (asymmetric)
1150	C-N stretch	Aliphatic amine
880, 780	C-H bend	Aromatic (out-of-plane)

Interpretation of the Predicted IR Spectrum

The predicted IR spectrum of **3-(3-Fluorophenoxy)azetidine** is expected to show characteristic absorption bands for its key functional groups.

- N-H Stretch (3350 cm⁻¹): A broad absorption band is expected in this region, characteristic of the N-H stretching vibration of the secondary amine in the azetidine ring.
- C-H Stretches (3100-2850 cm⁻¹): Sharp peaks just above 3000 cm⁻¹ are indicative of aromatic C-H stretching, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H stretches of the azetidine ring.
- Aromatic C=C Stretches (1600, 1490 cm⁻¹): Two or more sharp bands in this region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.
- C-O and C-F Stretches (1250-1230 cm⁻¹): Strong absorption bands are expected in the fingerprint region corresponding to the asymmetric C-O stretching of the aryl ether and the C-F stretching vibration.

- C-N Stretch (1150 cm^{-1}): The stretching vibration of the C-N bond in the azetidine ring is also expected in the fingerprint region.

Protocol for Infrared (IR) Spectroscopy (Thin Film Method)

This protocol describes a common and simple method for preparing a solid sample for IR analysis.



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